
2-(Hydroxymethyl)-4-(2-methoxybenzoyl)-6-phenylpyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Hydroxymethyl)-4-(2-methoxybenzoyl)-6-phenylpyridazin-3(2H)-one is a complex organic compound that belongs to the pyridazinone family This compound is characterized by its unique structure, which includes a hydroxymethyl group, a methoxybenzoyl group, and a phenyl group attached to a pyridazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-4-(2-methoxybenzoyl)-6-phenylpyridazin-3(2H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and an appropriate catalyst such as aluminum chloride.
Attachment of the Methoxybenzoyl Group: The methoxybenzoyl group can be introduced through a nucleophilic substitution reaction using 2-methoxybenzoyl chloride and a suitable nucleophile.
Addition of the Hydroxymethyl Group: The hydroxymethyl group can be added through a hydroxymethylation reaction using formaldehyde and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxymethyl)-4-(2-methoxybenzoyl)-6-phenylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups in the methoxybenzoyl and pyridazinone moieties can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(Hydroxymethyl)-4-(2-methoxybenzoyl)-6-phenylpyridazin-3(2H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development for various diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(Hydroxymethyl)-4-(2-methoxybenzoyl)-6-phenylpyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. For example, its potential anticancer activity may involve the inhibition of key enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(Hydroxymethyl)-4-(benzoyl)-6-phenylpyridazin-3(2H)-one: Similar structure but lacks the methoxy group.
2-(Hydroxymethyl)-4-(2-chlorobenzoyl)-6-phenylpyridazin-3(2H)-one: Similar structure but has a chlorine atom instead of a methoxy group.
2-(Hydroxymethyl)-4-(2-nitrobenzoyl)-6-phenylpyridazin-3(2H)-one: Similar structure but has a nitro group instead of a methoxy group.
Uniqueness
2-(Hydroxymethyl)-4-(2-methoxybenzoyl)-6-phenylpyridazin-3(2H)-one is unique due to the presence of the methoxy group, which can influence its chemical reactivity, biological activity, and physical properties. This uniqueness can make it more suitable for specific applications compared to its analogs.
Properties
CAS No. |
832712-37-5 |
|---|---|
Molecular Formula |
C19H16N2O4 |
Molecular Weight |
336.3 g/mol |
IUPAC Name |
2-(hydroxymethyl)-4-(2-methoxybenzoyl)-6-phenylpyridazin-3-one |
InChI |
InChI=1S/C19H16N2O4/c1-25-17-10-6-5-9-14(17)18(23)15-11-16(13-7-3-2-4-8-13)20-21(12-22)19(15)24/h2-11,22H,12H2,1H3 |
InChI Key |
JSTMLQWREACQJF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C2=CC(=NN(C2=O)CO)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


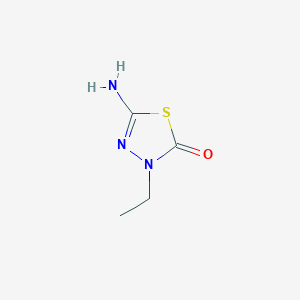
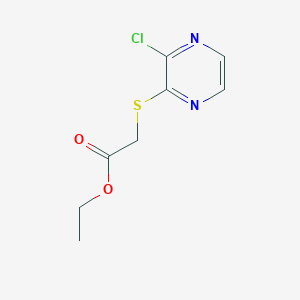
![tert-Butyl[4-(cyclopropylmethyl)piperidin-4-yl]methylcarbamate](/img/structure/B13101078.png)
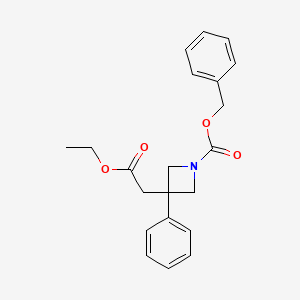
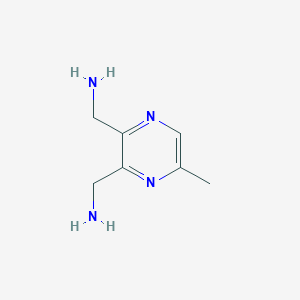
![(4s)-3-{trans-4-[6-Amino-5-(Pyrimidin-2-Yl)pyridin-3-Yl]cyclohexyl}-5,5-Dimethyl-4-Phenyl-1,3-Oxazolidin-2-One](/img/structure/B13101095.png)
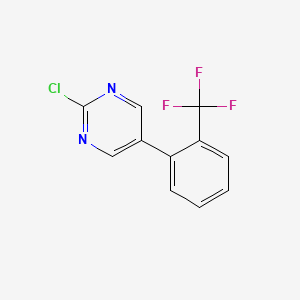
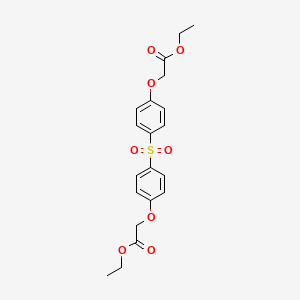

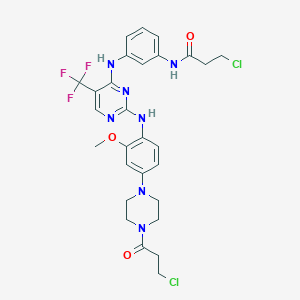
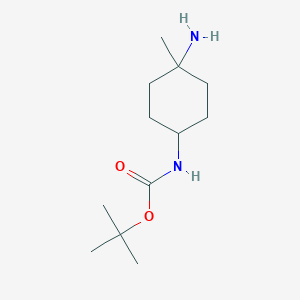
![2-[3-(4-Chloro-2-fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13101123.png)

![2-Amino-4,6-dipropyl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B13101131.png)
